Ethyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate
Description
Ethyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with a thiophene moiety at the 7-position and an ethyl ester group at the 4-position. The molecule has a stereocenter at the 7-position, with the (7S) configuration being reported in its analogs .
Properties
IUPAC Name |
ethyl 7-thiophen-2-yl-1,4-thiazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S2/c1-2-15-12(14)13-6-5-11(17-9-7-13)10-4-3-8-16-10/h3-4,8,11H,2,5-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCONUJRWPNDSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(SCC1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate is a compound belonging to the thiazepane class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, case studies, and research findings.
Chemical Structure and Synthesis
The compound features a thiazepane ring structure with a thiophene substituent at the 7-position and an ethyl ester at the 4-position. The thiazepane ring is a seven-membered heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to its unique properties.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions that create the thiazepane framework. Common synthetic routes include:
- Cyclization of thiolactones : This method utilizes thiolactones as precursors in the presence of bases like sodium hydride or potassium carbonate.
- Reagents : Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed to facilitate the reaction conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example:
- Case Study : In a study involving human cancer cell lines, compounds structurally related to this compound exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 37 nM to 86 nM against several types of cancer cells, indicating significant antiproliferative activity .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Binding Affinity : The compound may interact with specific enzymes or receptors, modulating their activity. The presence of the thiophene group enhances binding affinity due to its electron-withdrawing properties.
- Inhibition of Key Pathways : Research indicates potential inhibition of pathways involved in tumor growth and metastasis, particularly through interactions with bromodomain-containing proteins (BRD4), which play a role in gene regulation .
Comparative Analysis
To understand the uniqueness of this compound compared to other thiazepane derivatives, a comparison table is provided below:
| Compound Name | GI50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | 37 - 86 | BRD4 inhibition |
| Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate | 33 | EGFR/BRAF V600E inhibition |
| Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate | Varies | Antiproliferative |
Recent Studies
Recent investigations into thiazepane derivatives have revealed promising results regarding their biological activities:
- Antiproliferative Activity : Several derivatives have shown effective inhibition against cancer cell lines with low toxicity levels in normal cells .
- Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to target proteins involved in cancer progression .
- Induction of Apoptosis : Some studies indicated that thiazepane derivatives could induce apoptosis in cancer cells by disrupting cell cycle progression .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazepane derivatives, including ethyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate, exhibit significant anticancer properties. Research suggests that this compound may inhibit tumor cell growth by interacting with specific molecular targets involved in cancer progression. For instance, it has been shown to modulate pathways related to apoptosis and cell proliferation, making it a candidate for further investigation in cancer therapy .
Antiviral Properties
The compound's heterocyclic nature positions it as a potential antiviral agent. Research into similar thiazepane derivatives has highlighted their effectiveness against various viral infections. This compound may exhibit similar properties, warranting studies to evaluate its efficacy against viruses such as influenza and hepatitis C .
Anti-inflammatory Effects
The structural features of this compound suggest potential anti-inflammatory activity. Compounds within this class have been observed to interact with inflammatory mediators, potentially reducing inflammation and providing therapeutic benefits in conditions like arthritis .
Piperidine-Mediated Condensation
This method utilizes piperidine as a catalyst to facilitate the reaction between thiophene derivatives and thiazepane precursors. The process allows for the formation of the thiazepane ring structure effectively .
Triethylamine-Mediated Addition
In this approach, triethylamine acts as a base to promote the reaction between 2-aminoethanethiol hydrochloride and chalcones, yielding the desired thiazepane product .
Case Studies and Research Findings
Several case studies have been documented that explore the biological activities of thiazepane derivatives:
Case Study 1: Antitumor Activity
A study conducted on various thiazepane derivatives demonstrated that those containing thiophene groups exhibited enhanced cytotoxicity against cancer cell lines compared to their non-thiophene counterparts . The mechanism of action was attributed to the inhibition of key enzymes involved in tumor growth.
Case Study 2: Antiviral Screening
Research evaluating the antiviral activities of structurally similar compounds found promising results against viral pathogens. This compound is hypothesized to share similar mechanisms that warrant further exploration through antiviral assays .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Modified Ester Groups
- Methyl (7S)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate Molecular Formula: C₁₁H₁₅NO₂S₂ Key Differences: Replacement of the ethyl ester with a methyl group reduces molecular weight (MW = 281.37 g/mol vs. 295.40 g/mol for the ethyl analog). This modification may influence lipophilicity and metabolic stability, as methyl esters are generally more polar and less resistant to hydrolysis than ethyl esters. Stereochemistry: Shares the (7S) configuration, suggesting similar conformational preferences .
- Benzyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide Molecular Formula: Not explicitly stated, but the benzyl ester introduces a bulkier aromatic substituent. The benzyl ester may improve membrane permeability but reduce metabolic stability compared to ethyl .
Analogs with Substituent Variations at the 7-Position
- Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate Molecular Formula: C₁₄H₁₈ClNO₂S Key Differences: Substitution of thiophen-2-yl with 2-chlorophenyl increases molecular weight (MW = 299.81 g/mol) and introduces a halogen atom, which may enhance electronic interactions in biological targets. The chlorine atom could improve binding affinity but reduce solubility .
Analogs with Different Core Ring Systems
- Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (Compound 14) Molecular Formula: C₂₅H₂₁N₂O₃S Key Differences: Replaces the thiazepane ring with a fused furopyridine system. This compound exhibited CDK2 inhibition (IC₅₀ = 0.93 µM) and cytotoxicity against HCT-116, MCF-7, HepG2, and A549 cancer cell lines. The rigid furopyridine core may enhance target selectivity compared to the flexible thiazepane .
- Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate Molecular Formula: C₂₀H₂₂N₂O₃ Key Differences: Contains a diazepane ring (two nitrogen atoms) instead of thiazepane (one nitrogen, one sulfur).
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Ester Group Impact : Ethyl esters generally offer a balance between lipophilicity and metabolic stability compared to methyl or benzyl esters. The ethyl group in the target compound may prolong half-life in vivo relative to its methyl analog .
- Sulfur vs.
- Substituent Effects : The thiophen-2-yl group in the target compound may engage in π-π stacking interactions, whereas the 2-chlorophenyl analog’s chlorine could enhance hydrophobic interactions but reduce solubility .
Q & A
Q. Methodology :
- NMR Spectroscopy : Assign peaks for thiophene protons (δ 6.5–7.5 ppm), ester carbonyls (~δ 4.1–4.3 ppm for ethyl groups), and thiazepane ring protons (δ 2.5–3.5 ppm) .
- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures, particularly for confirming stereochemistry and bond lengths .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .
Advanced: How can contradictions in reaction yields or byproduct formation be resolved?
Case Study : In thiophene-based syntheses, discrepancies in yields (e.g., 70–93% in similar compounds) arise from:
- Reaction Conditions : Temperature control (e.g., reflux at 110°C vs. 80°C) and inert atmosphere (N₂/Ar) reduce oxidative byproducts .
- Catalyst Selection : PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) improves coupling efficiency compared to traditional agents .
- Workup Protocols : Neutralization with acidified ice/water minimizes hydrolysis of ester groups .
Recommendation : Optimize via Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading) .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of the thiophene and thiazepane moieties .
- Molecular Docking : Model interactions with biological targets (e.g., enzymes in antitumor assays) using software like AutoDock Vina .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on thiophene) with observed bioactivity .
Basic: What safety protocols are critical for handling this compound?
Q. Key Hazards :
- Skin/Eye Irritation : Use nitrile gloves and goggles; avoid direct contact .
- Respiratory Toxicity : Work in fume hoods with HEPA filters; monitor airborne concentrations .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Storage : Keep in amber glass vials at –20°C under inert gas (N₂) to prevent ester hydrolysis .
Advanced: How can researchers validate the biological activity of this compound?
Q. In Vitro Assays :
- Antitumor Activity : Use MTT assays on cell lines (e.g., HepG-2, A-549) with IC₅₀ calculations against cisplatin as a positive control .
- Antimicrobial Testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination via broth microdilution .
In Vivo Models : Administer in murine xenografts (e.g., 10–50 mg/kg doses) with pharmacokinetic profiling (plasma half-life, bioavailability) .
Advanced: What strategies resolve spectral data ambiguities (e.g., overlapping NMR peaks)?
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations in crowded regions .
- Variable Temperature NMR : Identify dynamic effects (e.g., ring puckering in thiazepane) by acquiring spectra at 25°C and –40°C .
- Crystallographic Refinement : Cross-validate proton positions using SHELXL’s DFIX and ISOR constraints .
Basic: What are the key physicochemical properties influencing solubility and stability?
- LogP : Estimated ~4.0 (via XlogP3), indicating moderate lipophilicity .
- pKa : Thiazepane nitrogen (pKa ~7.5) and ester carbonyls influence pH-dependent solubility .
- Degradation Pathways : Hydrolysis of ester groups in aqueous buffers (t₁/₂ ~24 hrs at pH 7.4) .
Advanced: How to design derivatives for improved pharmacokinetic profiles?
- Ester Bioisosteres : Replace ethyl ester with amides or carbamates to enhance metabolic stability .
- Ring Modifications : Introduce fluorine substituents (e.g., 4,4-difluoro analogs) to adjust lipophilicity and bioavailability .
- Prodrug Strategies : Mask polar groups (e.g., phosphate esters) for enhanced membrane permeability .
Advanced: What analytical challenges arise in quantifying trace impurities?
- HPLC-MS/MS : Use C18 columns (ACN/water gradient) with MRM (Multiple Reaction Monitoring) for sensitivity .
- Limits of Detection (LOD) : Achieve <0.1% impurity detection via UPLC with diode-array detectors (220–280 nm) .
- Forced Degradation Studies : Expose to heat, light, and humidity to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
